molecular formula C16H19F3N2O4 B565630 N-Acetyl Fluvoxamine Acid CAS No. 88699-87-0

N-Acetyl Fluvoxamine Acid

Cat. No.: B565630
CAS No.: 88699-87-0
M. Wt: 360.33 g/mol
InChI Key: AKWQMVCHHIIRDB-STZFKDTASA-N
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Description

N-Acetyl Fluvoxamine Acid ( 88699-87-0) is a biochemical compound with a molecular formula of C 16 H 19 F 3 N 2 O 4 and a molecular weight of 360.33 g/mol . It is identified in scientific contexts as a metabolite or an impurity of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders . The primary research application of this compound is as a reference standard in pharmaceutical and analytical research. It is critical for conducting quality control and ensuring the accuracy of bioanalytical studies. Researchers utilize this compound in the development and validation of methods for quantifying Fluvoxamine and its metabolic pathways, particularly in studies involving pharmacokinetics, metabolism, and drug stability. Fluvoxamine, the parent drug, is known to undergo significant hepatic metabolism, primarily via O-demethylation, with several cytochrome P450 enzymes involved, including CYP2D6 and CYP1A2 . As a metabolite, this compound contributes to the understanding of the drug's metabolic fate in the body. Studying such metabolites is essential for a comprehensive grasp of a drug's efficacy, safety, and potential interactions. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

88699-87-0

Molecular Formula

C16H19F3N2O4

Molecular Weight

360.33 g/mol

IUPAC Name

(5Z)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14-

InChI Key

AKWQMVCHHIIRDB-STZFKDTASA-N

SMILES

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Isomeric SMILES

CC(=O)NCCO/N=C(/CCCC(=O)O)\C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Synonyms

(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; 

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Fluvoxamine Base

Fluvoxamine is synthesized via a multi-step process starting from 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime (Formula III). Key steps include:

  • Alkylation : Reaction of Formula III with 2-chloroethylamine hydrochloride in toluene at 40–45°C to form fluvoxamine free base.

  • Purification : Recrystallization from acetonitrile to achieve >98% purity.

Step 2: Acetylation of Fluvoxamine

The ethoxyamine group in fluvoxamine is acetylated using standard reagents:

  • Reagents : Acetic anhydride or acetyl chloride in dichloromethane.

  • Conditions : Room temperature, 2–4 hours, with a base (e.g., pyridine) to neutralize HCl byproducts.

  • Workup : The product is isolated via extraction and purified using silica gel chromatography.

Hypothetical Reaction Scheme:

Fluvoxamine+(CH3CO)2OpyridineN-Acetyl Fluvoxamine Acid+CH3COOH\text{Fluvoxamine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{this compound} + \text{CH}_3\text{COOH}

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^{1}\text{H} NMR : Peaks at δ 7.62–7.72 ppm (aromatic protons), δ 4.46 ppm (ethyleneoxy protons), and δ 2.81 ppm (acetyl methyl).

  • 19F^{19}\text{F} MRS : Used to quantify fluvoxamine and its metabolites in vivo.

Chromatographic Methods

  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm for purity analysis.

  • Gas Chromatography : Employed for plasma concentration measurements of fluvoxamine and metabolites.

Challenges and Optimization

  • Selectivity : Avoiding over-acetylation of secondary amines requires controlled stoichiometry.

  • Yield : Metabolic pathways yield <10% this compound, necessitating synthetic routes for higher output.

  • Purification : Silica gel chromatography is critical to separate acetylated products from unreacted fluvoxamine .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Fluvoxamine Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield corresponding reduced forms.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Psychiatric Disorders

N-Acetyl Fluvoxamine Acid retains the pharmacological properties of fluvoxamine while potentially offering enhanced bioavailability or reduced side effects. Its applications in psychiatry include:

  • Treatment of OCD : Fluvoxamine is one of the first SSRIs approved for OCD treatment and has shown significant improvement rates in clinical trials .
  • Management of SAD : Studies indicate that fluvoxamine effectively reduces anxiety symptoms associated with social interactions .
  • Pediatric Use : It has been approved for use in children and adolescents with anxiety disorders, demonstrating safety and efficacy in younger populations .

COVID-19 Treatment

Recent studies have investigated the use of fluvoxamine as a potential treatment for COVID-19. Research indicates that it may reduce the severity of symptoms and lower the risk of hospitalization among patients with mild to moderate disease. Specific findings include:

  • A study showed that patients treated with fluvoxamine had a significantly lower rate of emergency department visits compared to those receiving a placebo .
  • Observational studies suggested that fluvoxamine treatment was associated with reduced mortality rates among hospitalized COVID-19 patients .

Inflammation and Oxidative Stress

Research has highlighted fluvoxamine's potential role in mitigating oxidative stress and inflammation, which are implicated in various psychiatric disorders. Studies have demonstrated that fluvoxamine can help restore the oxidant-antioxidant balance and reduce inflammatory cytokines, suggesting its utility beyond traditional psychiatric applications .

Case Studies and Clinical Trials

StudyPopulationInterventionOutcome
Reis et al. (2022)High-risk COVID-19 patientsFluvoxamine (100 mg twice daily) vs. placeboLower proportion needing emergency care
Seo et al. (2022)Mild/moderate COVID-19 patientsFluvoxamine (50 mg initially, then 100 mg twice daily) vs. placeboNo significant difference in clinical outcomes
Bramante et al. (2022)COVID-19 patientsFluvoxamine (50 mg twice daily) vs. placeboNo prevention of primary events like hospitalization

Mechanism of Action

The mechanism of action of N-Acetyl Fluvoxamine Acid is closely related to its parent compound, fluvoxamine. Fluvoxamine inhibits the reuptake of serotonin by blocking the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects . The exact mechanism of this compound is still under investigation, but it is believed to share similar pathways.

Comparison with Similar Compounds

Metabolites of Fluvoxamine

Fluvoxamine metabolism generates nine identifiable metabolites , with the following being pharmacologically relevant:

Compound Structure Modification SERT Activity Excretion (%) Key References
Fluvoxamine Parent compound Potent (reference) ~2%
Fluvoxamine Acid Demethylation Weak (1–2 orders weaker) ~60%*
N-Acetyl Fluvoxamine Acid Acetylation of fluvoxamine acid Not reported ~60%*
Fluvoxethanol Deamination Not reported ~10%

*Combined excretion of fluvoxamine acid and its N-acetylated form .

Key Findings :

  • Fluvoxamine Acid is the primary active metabolite but exhibits significantly reduced SERT affinity compared to fluvoxamine .
  • This compound is likely an inactivation product, as acetylation typically reduces membrane permeability and biological activity .

Structural Comparison :

  • This compound vs. N-(2-Succinyl) Fluvoxamine : The latter replaces the acetyl group with a succinyl moiety (-COCH₂CH₂COOH), increasing molecular weight and polarity .
  • Fluvoxamine Acid lacks acetyl/succinyl groups, retaining a free amine (-NH₂) .

Functional Analogues in ER Stress Modulation

Both compounds reduce leptin resistance, but celastrol acts via direct ER stress inhibition, while fluvoxamine targets sigma-1 receptors (Sig-1R) .

Biological Activity

N-Acetyl Fluvoxamine Acid (NAFA) is a metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder (OCD) and depression. This compound has garnered attention not only for its antidepressant properties but also for its potential roles in neuroprotection and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of NAFA, supported by data tables, case studies, and detailed research findings.

Fluvoxamine, and by extension NAFA, exerts its effects primarily through the inhibition of serotonin reuptake at the neuronal membrane. This action enhances serotonergic neurotransmission, which is critical in mood regulation. Additionally, fluvoxamine has a high affinity for the sigma-1 receptor (S1R), which is involved in neuroprotection and modulation of inflammatory responses. The agonism of S1R by fluvoxamine has been shown to potentiate nerve growth factor-induced neurite outgrowth, indicating potential neuroprotective effects .

Biological Effects

  • Neuroprotective Properties :
    • NAFA may contribute to neuroprotection through its action on S1R, which plays a role in regulating inflammatory processes within the brain. This is particularly relevant in conditions such as depression, where inflammation is often implicated .
  • Energy Metabolism :
    • Research indicates that fluvoxamine alters the activity of various enzymes involved in energy metabolism within the brain. A study conducted on rats demonstrated that prolonged administration of fluvoxamine at different dosages affected the activities of key Krebs cycle enzymes and mitochondrial complexes .
    EnzymeEffect on Activity (60 mg/kg)Brain Region
    Citrate SynthaseDecreasedCerebellum, Hippocampus
    Malate DehydrogenaseDecreasedPrefrontal Cortex
    Succinate DehydrogenaseIncreasedCerebral Cortex
    Creatine KinaseIncreasedVarious Regions
  • Inflammatory Response :
    • Fluvoxamine has been shown to reduce platelet aggregation and mast cell degranulation, suggesting an anti-inflammatory effect that may be beneficial in conditions characterized by excessive inflammation, including COVID-19 .

Case Studies

  • COVID-19 Treatment : A small double-blind, placebo-controlled study indicated that fluvoxamine could prevent clinical deterioration in patients with mild COVID-19. The proposed mechanism involves its anti-inflammatory properties mediated through S1R activation .
  • Obsessive-Compulsive Disorder : In clinical settings, fluvoxamine has demonstrated effectiveness in reducing symptoms of OCD. Its mechanism may involve both serotonergic modulation and anti-inflammatory pathways that contribute to symptom relief .

Research Findings

A review of literature highlights several critical findings regarding NAFA and its parent compound:

  • S1R Activation : Studies suggest that fluvoxamine's strong activity at S1R could lead to significant neuroprotective outcomes by modulating both innate and adaptive immune responses .
  • Metabolic Effects : The metabolic impact observed with fluvoxamine administration includes alterations in energy metabolism enzymes, which could have implications for understanding its therapeutic effects in mood disorders .

Q & A

Q. How is N-Acetyl Fluvoxamine Acid identified and quantified in pharmacokinetic studies?

this compound, a metabolite of the antidepressant fluvoxamine, is typically analyzed using liquid chromatography-mass spectrometry (LC-MS). Methodological protocols must include validation for specificity, sensitivity, and reproducibility. Detailed descriptions of column chemistry, mobile phase composition, and internal standards (e.g., deuterated analogs) are critical. For instance, reagents like potassium ferrocyanide or TCEP may be used in sample preparation to stabilize metabolites . Calibration curves should cover physiologically relevant concentrations (e.g., 1–1000 ng/mL), with quality controls to ensure accuracy.

Q. What metabolic pathways lead to the formation of this compound from fluvoxamine?

Fluvoxamine undergoes hepatic metabolism via oxidative demethylation (yielding fluvoxamine acid) followed by N-acetylation to form this compound. Cytochrome P450 enzymes (e.g., CYP2D6) mediate the initial step, while acetyltransferases catalyze the acetylation. Radiolabeled studies show that ~60% of absorbed fluvoxamine is metabolized into fluvoxamine acid and its N-acetyl derivative . Researchers should consider inter-individual variability in CYP2D6 activity when designing metabolic studies.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Handling requires adherence to hazard controls:

  • Engineering controls : Use fume hoods or closed systems to prevent inhalation or skin contact.
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Emergency measures : Install safety showers and eyewash stations. Acute toxicity data are limited, so treat the compound as hazardous until further characterization .

Advanced Research Questions

Q. How does this compound influence the pharmacokinetic interpretation of fluvoxamine in clinical trials?

As a major metabolite, its accumulation may alter fluvoxamine’s apparent half-life or volume of distribution. Pharmacokinetic models should account for metabolite clearance rates and potential enterohepatic recirculation. Studies must differentiate between parent drug and metabolite concentrations using validated analytical methods. For example, fluvoxamine acid exhibits weak serotonin transporter (SERT) inhibition (1–2 orders of magnitude weaker than fluvoxamine), but the N-acetyl derivative’s activity remains uncharacterized, necessitating receptor-binding assays .

Q. What analytical challenges arise in distinguishing this compound from structurally related impurities during drug formulation?

Impurity profiling requires high-resolution LC-MS/MS with orthogonal separation techniques (e.g., HILIC or chiral columns). Key challenges include:

  • Co-elution : Structural analogs like N-(2-Succinyl) Fluvoxamine may share similar retention times.
  • Fragmentation patterns : Use tandem MS to identify unique product ions (e.g., m/z transitions specific to the acetyl group).
  • Method validation : Ensure specificity via spike-recovery experiments with impurity standards .

Q. How can researchers resolve contradictions in reported metabolite ratios across fluvoxamine studies?

Discrepancies in metabolite proportions (e.g., 60% vs. lower values in some cohorts) may stem from genetic polymorphisms (e.g., CYP2D6 poor metabolizers) or analytical variability. Mitigation strategies include:

  • Population stratification : Genotype participants for CYP2D6 and NAT2 (N-acetyltransferase).
  • Standardized protocols : Harmonize sample collection times, storage conditions (−80°C), and extraction methods. Statistical tools like mixed-effects models can isolate biological vs. technical variability .

Q. What role does this compound play in drug-drug interaction studies?

As a substrate for acetyltransferases, it may compete with other drugs undergoing acetylation (e.g., isoniazid). In vitro assays using human liver microsomes or hepatocytes can quantify inhibition/induction of acetylation pathways. Researchers should monitor changes in metabolite ratios when co-administering fluvoxamine with acetyltransferase inhibitors (e.g., caffeine) .

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